2-METHYL-5-{4-[(3-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE
Overview
Description
2-METHYL-5-{4-[(3-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, a phthalazine moiety, and a methylphenyl group, making it a unique structure for research and industrial purposes.
Mechanism of Action
Target of Action
The compound, 2-methyl-5-{4-[(3-methylphenyl)amino]-1-phthalazinyl}benzenesulfonamide, is known for its diverse pharmacological effects, including potent antileishmanial and antimalarial activities . It primarily targets the Leishmania aethiopica clinical isolate and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
It is known that the compound displays superior antipromastigote activity . This suggests that it may inhibit the growth and proliferation of the parasites, thereby exerting its antileishmanial and antimalarial effects .
Biochemical Pathways
The compound’s potent antileishmanial and antimalarial activities suggest that it may interfere with the life cycle of the parasites, disrupting their ability to infect and proliferate within host cells .
Pharmacokinetics
The compound’s potent in vitro antileishmanial and in vivo antimalarial activities suggest that it may have good bioavailability .
Result of Action
The compound’s action results in the inhibition of the growth and proliferation of the parasites, leading to their eventual death . This results in the alleviation of the symptoms associated with leishmaniasis and malaria .
Biochemical Analysis
Biochemical Properties
Similar compounds have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, from binding to enzymatic inhibition or activation .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-5-{4-[(3-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phthalazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydride.
Attachment of the Methylphenyl Group: This step involves the reaction of the phthalazine core with 3-methylphenylamine under suitable conditions.
Introduction of the Sulfonamide Group: The final step involves the sulfonation of the intermediate product to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-5-{4-[(3-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2-METHYL-5-{4-[(3-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-ylmethyl)benzoic acid
- 4-[2-(3-Ethyl-4-Methyl-2-Oxo-3-Pyrroline-1-Carboxamido)Ethyl]Benezenesulfonamide
Uniqueness
2-METHYL-5-{4-[(3-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-methyl-5-[4-(3-methylanilino)phthalazin-1-yl]benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c1-14-6-5-7-17(12-14)24-22-19-9-4-3-8-18(19)21(25-26-22)16-11-10-15(2)20(13-16)29(23,27)28/h3-13H,1-2H3,(H,24,26)(H2,23,27,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOTVEFMJWETJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC(=C(C=C4)C)S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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